- Preparation of pyrazines and related heterocycles as antiviral agents and use thereof, World Intellectual Property Organization, , ,
Cas no 93168-20-8 (1-(3-Phenylpropyl)-2-thiourea)
1-(3-Phenylpropyl)-2-thiourea structure
Product Name:1-(3-Phenylpropyl)-2-thiourea
CAS 번호:93168-20-8
MF:C10H14N2S
메가와트:194.296560764313
MDL:MFCD00060471
CID:803153
PubChem ID:2760407
Update Time:2024-10-26
1-(3-Phenylpropyl)-2-thiourea 화학적 및 물리적 성질
이름 및 식별자
-
- Thiourea, N-(3-phenylpropyl)-
- 1-(3-Phenylpropyl)-2-thiourea
- 3-phenylpropylthiourea
- N-(3-phenylpropyl)Thiourea
- N-(3-Phenylpropyl)thiourea (ACI)
- Thiourea, (3-phenylpropyl)- (9CI)
- Urea, 1-(3-phenylpropyl)-2-thio- (7CI)
- (3-Phenylpropyl)thiourea
- 1-(3-Phenylpropyl)thiourea
- AKOS010127794
- MFCD00060471
- BDBM50356172
- SCHEMBL3911693
- DTXSID80375142
- DB-018531
- 93168-20-8
- CHEMBL1087843
- 1-(3-Phenylpropyl)-2-thiourea, AldrichCPR
- Thiourea,N-(3-phenylpropyl)-
-
- MDL: MFCD00060471
- 인치: 1S/C10H14N2S/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13)
- InChIKey: AGWZOAHAJCELJQ-UHFFFAOYSA-N
- 미소: S=C(NCCCC1C=CC=CC=1)N
계산된 속성
- 정밀분자량: 194.08800
- 동위원소 질량: 194.088
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 2
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 5
- 복잡도: 153
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 70.1A^2
- 소수점 매개변수 계산 참조값(XlogP): 1.9
실험적 성질
- 밀도: 1.124
- 융해점: 111 °C
- 비등점: 329.6°C at 760 mmHg
- 플래시 포인트: 153.1°C
- 굴절률: 1.604
- PSA: 70.14000
- LogP: 2.54360
1-(3-Phenylpropyl)-2-thiourea 보안 정보
- 위험물 운송번호:UN 2811
- 위험 범주 코드: 22-25
- 보안 지침: S22; S36/37
-
위험물 표지:
- 위험 용어:R22
- 위험 등급:IRRITANT
1-(3-Phenylpropyl)-2-thiourea 세관 데이터
- 세관 번호:2930909090
- 세관 데이터:
?? ?? ??:
2930909090개요:
2930909090. 기타 유기황 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2930909090. 기타 유기황 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
1-(3-Phenylpropyl)-2-thiourea 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056811-1g |
1-(3-Phenylpropyl)-2-thiourea |
93168-20-8 | 1g |
1023CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056811-1g |
1-(3-Phenylpropyl)-2-thiourea |
93168-20-8 | 1g |
1023.0CNY | 2021-07-10 | ||
| abcr | AB150979-1 g |
1-(3-Phenylpropyl)-2-thiourea; 97% |
93168-20-8 | 1 g |
€103.00 | 2023-07-20 | ||
| Fluorochem | 018969-1g |
1-(3-Phenylpropyl)-2-thiourea |
93168-20-8 | 1g |
£41.00 | 2022-03-01 | ||
| TRC | B522315-50mg |
1-(3-Phenylpropyl)-2-thiourea |
93168-20-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B522315-100mg |
1-(3-Phenylpropyl)-2-thiourea |
93168-20-8 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B522315-500mg |
1-(3-Phenylpropyl)-2-thiourea |
93168-20-8 | 500mg |
$ 115.00 | 2022-06-07 | ||
| abcr | AB150979-1g |
1-(3-Phenylpropyl)-2-thiourea, 97%; . |
93168-20-8 | 97% | 1g |
€103.00 | 2025-02-14 | |
| 1PlusChem | 1P00GVTG-100mg |
1-(3-PHENYLPROPYL)-2-THIOUREA |
93168-20-8 | 100mg |
$59.00 | 2025-02-27 | ||
| A2B Chem LLC | AH86932-100mg |
1-(3-PHENYLPROPYL)-2-THIOUREA |
93168-20-8 | 100mg |
$10.00 | 2024-07-18 |
1-(3-Phenylpropyl)-2-thiourea 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
합성 방법 2
반응 조건
참조
- Preparation of Hydroxamic acids as matrix metalloprotease inhibitors, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3 h, reflux
참조
- Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors: Synthesis, pharmacological evaluation, and cross-target QSAR studies, Bioorganic & Medicinal Chemistry, 2009, 17(11), 3987-3994
합성 방법 4
반응 조건
1.1 Solvents: Dichloromethane ; 0 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water
1.2 Reagents: Ammonium hydroxide Solvents: Water
참조
- Design and synthesis of piperazinylpyrimidinones as novel selective 5-HT2C agonists, Bioorganic & Medicinal Chemistry Letters, 2009, 19(18), 5346-5350
합성 방법 5
반응 조건
1.1 Reagents: Benzoyl chloride Solvents: Acetone ; 5 min, rt; 15 min, 60 °C
1.2 Solvents: Acetone ; 15 min, rt; 30 min, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 70 °C
1.2 Solvents: Acetone ; 15 min, rt; 30 min, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 70 °C
참조
- Structural requirement(s) of N-phenylthioureas and benzaldehyde thiosemicarbazones as inhibitors of melanogenesis in melanoma B 16 cells, Bioorganic & Medicinal Chemistry Letters, 2010, 20(9), 2991-2993
합성 방법 6
반응 조건
참조
- Platelet aggregation inhibiting and anticoagulant effects of oligoamines. XXII. Bisoxazol-, bisimidazol-, bisthiazol- and oligo-1,2,4-thiadiazolimines, Archiv der Pharmazie (Weinheim, 1993, 326(7), 399-404
합성 방법 7
반응 조건
참조
- Isothiourea analog of histamine as potent agonists or antagonists of the histamine H3-receptor, European Journal of Medicinal Chemistry, 1992, 27(5), 511-17
1-(3-Phenylpropyl)-2-thiourea Raw materials
- 3-Phenylpropylamine
- 1,’1-Thiocarbonyldi-2(1H)-pyridone
- Benzamide, N-[[(3-phenylpropyl)amino]thioxomethyl]-
- Ammonium thiocyanate
1-(3-Phenylpropyl)-2-thiourea Preparation Products
1-(3-Phenylpropyl)-2-thiourea 관련 문헌
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Changzhou Guanjia Chemical Co., Ltd
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Shanghai Jinhuan Chemical CO., LTD.
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TAIXING JOXIN BIO-TEC CO.,LTD.
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Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
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上海帛亦医药科技有限公司
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